molecular formula C25H34N4O2 B2923583 N1-(tert-butyl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)oxalamide CAS No. 923094-86-4

N1-(tert-butyl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)oxalamide

Cat. No. B2923583
CAS RN: 923094-86-4
M. Wt: 422.573
InChI Key: AISVTHSJEUGKQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(tert-butyl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)oxalamide is a useful research compound. Its molecular formula is C25H34N4O2 and its molecular weight is 422.573. The purity is usually 95%.
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Scientific Research Applications

Synthetic Methodologies and Chemical Reactions

  • Sequential C-N Bond Formations : The utility of tert-butyl nitrite as a N1 synthon in multicomponent reactions, involving quinolines, isoquinolines, and styrenes, showcases a method for the synthesis of fused quinolines and isoquinolines via three sequential C-N bond formations. This process demonstrates the compound's relevance in synthetic organic chemistry for constructing complex heterocyclic structures (Sau et al., 2018).

  • tert-Butoxycarbonylation Reagent : Research on the use of 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI) as a tert-butoxycarbonylation reagent for various substrates highlights the compound's importance in facilitating chemoselective reactions under mild conditions, providing an efficient method for protecting amines and phenols (Ouchi et al., 2002).

Receptor Interactions and Pharmacological Insights

  • Orexin Receptor Antagonism : Studies on the modulation of orexin receptors by antagonists elucidate the compound's potential in sleep-wake regulation. Blockade of orexin receptors indicates a critical role in sleep promotion, providing insights into the compound's relevance in neuropharmacology and potential therapeutic applications for sleep disorders (Dugovic et al., 2009).

properties

IUPAC Name

N'-tert-butyl-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[4-(dimethylamino)phenyl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34N4O2/c1-25(2,3)27-24(31)23(30)26-16-22(19-10-12-21(13-11-19)28(4)5)29-15-14-18-8-6-7-9-20(18)17-29/h6-13,22H,14-17H2,1-5H3,(H,26,30)(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AISVTHSJEUGKQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C(=O)NCC(C1=CC=C(C=C1)N(C)C)N2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(tert-butyl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)oxalamide

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